3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid
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Overview
Description
3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid is an organic compound that features a benzoic acid core with a sulfonamide group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid typically involves a multi-step process. One common method includes the sulfonylation of 4,5-dichloro-2-methylaniline followed by coupling with 3-aminobenzoic acid. The reaction conditions often require the use of a base such as sodium carbonate and a solvent like dioxane or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and benzoic acid analogs. Examples are:
- 4-Amino-3,5-dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
Uniqueness
What sets 3-{[(4,5-Dichloro-2-methylphenyl)sulfonyl]amino}benzoic acid apart is its unique combination of a sulfonamide group with a dichloromethylphenyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H11Cl2NO4S |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-[(4,5-dichloro-2-methylphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C14H11Cl2NO4S/c1-8-5-11(15)12(16)7-13(8)22(20,21)17-10-4-2-3-9(6-10)14(18)19/h2-7,17H,1H3,(H,18,19) |
InChI Key |
XHKCFLMTOQXWKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=CC=CC(=C2)C(=O)O)Cl)Cl |
Origin of Product |
United States |
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